molecular formula C24H23NO9S B3010700 2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-methylphenyl)carbamoyl]phenyl acetate CAS No. 378193-81-8

2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-methylphenyl)carbamoyl]phenyl acetate

Cat. No.: B3010700
CAS No.: 378193-81-8
M. Wt: 501.51
InChI Key: GIPIZBZSNJSBDW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including acetoxy, carbamoyl, and thiophene groups. These functional groups suggest that the compound may have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic compounds .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would be determined experimentally. These properties are influenced by factors like molecular structure and the presence of functional groups .

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures, such as derivatives of phenylacetic acid and carbamoyl phenyl acetate, are often synthesized and characterized to explore their potential applications. For instance, studies on the synthesis of novel water-soluble derivatives aimed at improving solubility and potential bioactivity are common. These compounds are characterized using various spectroscopic techniques to confirm their structure and purity, providing a foundation for further applications in research (Reddy et al., 2013).

Antioxidant and Antimicrobial Activities

Several studies focus on evaluating the antioxidant and antimicrobial activities of these compounds. For example, derivatives of acetaminophen, a well-known analgesic, have been studied for their antioxidant capabilities. The modification of the chemical structure can lead to enhanced radical scavenging activities, offering potential therapeutic benefits (Dinis, Madeira, & Almeida, 1994).

Potential in Drug Design

The role of such compounds in drug design is a significant area of research. Modifications to the chemical structure can lead to the discovery of new drugs with improved efficacy and safety profiles. For example, the synthesis and evaluation of derivatives as potential analgesic and antipyretic agents highlight the continuous search for better therapeutic agents (Amer et al., 2011).

Role in Organic Synthesis

These complex molecules also play a crucial role in the field of organic synthesis, serving as intermediates or key components in the synthesis of more complex molecules. The development of novel synthetic routes for these compounds can lead to more efficient and scalable production methods, beneficial for both research and industrial applications (Velikorodov & Shustova, 2017).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive. Always refer to the Material Safety Data Sheet (MSDS) for safety information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research might focus on drug development .

Properties

IUPAC Name

[2,3-diacetyloxy-5-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(4-methylphenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO9S/c1-14-5-7-19(8-6-14)25(20-9-10-35(30,31)13-20)24(29)18-11-21(32-15(2)26)23(34-17(4)28)22(12-18)33-16(3)27/h5-12,20H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPIZBZSNJSBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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